molecular formula C18H13ClO4 B14385545 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione CAS No. 89564-31-8

6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione

Cat. No.: B14385545
CAS No.: 89564-31-8
M. Wt: 328.7 g/mol
InChI Key: ZDAPEWLMEHASGD-UHFFFAOYSA-N
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Description

6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a chlorine atom. This compound is part of the tetracene family, which is known for its applications in organic electronics and photonics due to its conjugated system of double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetracene compound followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl groups to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Scientific Research Applications

6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation or blockade.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is unique due to its tetracene backbone, which provides a conjugated system that is beneficial for electronic applications

Properties

CAS No.

89564-31-8

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

6-chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C18H13ClO4/c19-15-8-4-1-2-5-9(8)16(21)14-13(15)17(22)10-6-3-7-11(20)12(10)18(14)23/h1-2,4-5,11,20-21H,3,6-7H2

InChI Key

ZDAPEWLMEHASGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)Cl)O

Origin of Product

United States

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